molecular formula C11H12N2O B2583854 {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol CAS No. 1314969-20-4

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Cat. No.: B2583854
CAS No.: 1314969-20-4
M. Wt: 188.23
InChI Key: GDBBXSOLAGZMAS-UHFFFAOYSA-N
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Description

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol typically involves the formation of the imidazole ring followed by its attachment to the phenylmethanol group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Benzimidazole: A compound with a fused benzene and imidazole ring.

    Imidazole: The parent compound of the imidazole family.

Uniqueness

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol is unique due to the presence of both an imidazole ring and a phenylmethanol group.

Biological Activity

The compound {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol, also known as an imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Imidazole derivatives are known for their roles as pharmacophores in various therapeutic contexts, including antimicrobial, anti-inflammatory, and anticancer applications. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to a methanol moiety and an imidazole ring. This unique structure facilitates interactions with biological targets, influencing various biochemical pathways.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Shigella dysenteriae6 µM
Proteus vulgaris6 µM
Chloramphenicol (control)100 µM

These results indicate that this compound exhibits potent antibacterial effects, surpassing traditional antibiotics in some cases.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been investigated through various assays. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2:

Agent Mechanism of Action Effect Reference
This compoundCOX-2 inhibitionReduced inflammation markers

This suggests that the compound may be beneficial in treating inflammatory diseases.

Anticancer Activity

Research has highlighted the anticancer properties of imidazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent:

Cell Line Concentration Effect Reference
T24T (bladder cancer)60 µMApoptosis induction
HCT116 (colon cancer)100 µMInhibition of cell viability

The mechanisms involve modulation of critical signaling pathways, including downregulation of anti-apoptotic proteins.

Case Studies

Several studies have focused on the synthesis and biological evaluation of imidazole derivatives similar to this compound. For instance, a study demonstrated that modifications to the imidazole ring significantly enhanced its potency against specific cancer targets by improving binding interactions at the active site of enzymes like indoleamine 2,3-dioxygenase (IDO) .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.
  • Anti-inflammatory Effects : It inhibits key inflammatory mediators such as COX enzymes.
  • Anticancer Mechanisms : Induction of apoptosis through modulation of signaling pathways like PI3K/Akt and NF-kB.

Properties

IUPAC Name

[2-(1H-imidazol-5-ylmethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-7-10-4-2-1-3-9(10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBBXSOLAGZMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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